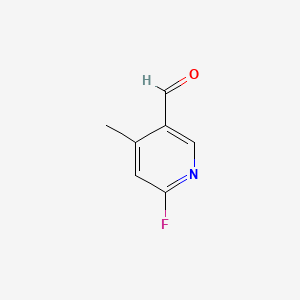

6-Fluoro-4-methylnicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKUVAHRWAIJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267891 | |

| Record name | 6-Fluoro-4-methyl-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266253-68-2 | |

| Record name | 6-Fluoro-4-methyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266253-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-methyl-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-4-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Heterocycles

An In-depth Technical Guide to 6-Fluoro-4-methylnicotinaldehyde: A Versatile Fluorinated Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When integrated into a heterocyclic system like pyridine, these effects are amplified, creating a "privileged" structural motif. This compound (CAS No. 1266253-68-2) emerges as a significant building block within this chemical space.[1] Its structure, featuring a fluorinated pyridine ring functionalized with a reactive aldehyde and a methyl group, presents a trifecta of opportunities for synthetic elaboration, making it a valuable intermediate for researchers and drug development professionals aiming to craft next-generation therapeutics. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications.

Physicochemical and Computed Properties

While comprehensive experimental data for this compound is not extensively published, its fundamental properties can be summarized from available data and computational models. These properties are crucial for designing reaction conditions, purification strategies, and for computational modeling in drug discovery programs.

| Property | Value | Source |

| CAS Number | 1266253-68-2 | [1] |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

| IUPAC Name | 6-fluoro-4-methylpyridine-3-carbaldehyde | [2] |

| Topological Polar Surface Area (TPSA) | 30.0 Ų | [3] |

| Number of Rotatable Bonds | 1 | [3] |

| Number of H-bond Acceptors | 3 | [3] |

| Number of H-bond Donors | 0 | [3] |

Synthesis and Mechanistic Considerations

A definitive, peer-reviewed synthesis for this compound is not prominently documented. However, a highly plausible and efficient synthetic route can be designed based on established organometallic and oxidation chemistry, particularly methods proven for analogous pyridine derivatives.[4] The most logical approach involves the selective oxidation of the corresponding primary alcohol, (6-Fluoro-4-methylpyridin-3-yl)methanol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable brominated pyridine precursor.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (6-Fluoro-4-methylpyridin-3-yl)methanol

This step utilizes a classic halogen-metal exchange followed by quenching with an electrophile (paraformaldehyde). The choice of n-butyllithium (n-BuLi) at low temperatures (-78°C) is critical to ensure rapid halogen-metal exchange without competing side reactions, such as addition to the pyridine ring.

-

Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Initial Charge: The flask is charged with 3-bromo-6-fluoro-4-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq, 2.5 M solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred for 1 hour at -78°C.

-

Expertise & Experience Insight: The sub-stoichiometric excess of n-BuLi ensures complete consumption of the starting material. Maintaining a very low temperature is paramount to prevent decomposition of the pyridyl-lithium intermediate.

-

-

Electrophilic Quench: Dry paraformaldehyde (1.5 eq) is added in one portion. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Trustworthiness Insight: Using dry paraformaldehyde is crucial as any moisture will quench the organolithium intermediate non-productively.

-

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the target alcohol.

Step 2: Oxidation to this compound

The selective oxidation of a pyridyl-methanol, which is structurally analogous to a benzylic alcohol, to an aldehyde requires a mild oxidant to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for allylic and benzylic-type alcohols.

-

Reactor Setup: A round-bottom flask is charged with (6-Fluoro-4-methylpyridin-3-yl)methanol (1.0 eq) and a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Oxidant Addition: Activated manganese dioxide (5-10 eq by weight) is added to the solution.

-

Expertise & Experience Insight: A large excess of MnO₂ is standard practice as its activity can vary. The reaction is heterogeneous, and vigorous stirring is required for efficient conversion.

-

-

Reaction Monitoring: The suspension is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filter cake is washed thoroughly with dichloromethane.

-

Trustworthiness Insight: This self-validating protocol relies on the insolubility of the MnO₂ and its byproducts. A thorough wash of the Celite pad is essential to maximize product recovery.

-

-

Purification: The combined filtrate is concentrated in vacuo. The resulting crude aldehyde is typically of high purity but can be further purified by silica gel chromatography if necessary.

Spectroscopic Characterization (Predicted)

Lacking published experimental spectra, the following table outlines the predicted key signals in ¹H and ¹³C NMR spectroscopy for structure verification. Predictions are based on standard chemical shift values and the electronic effects of the substituents (F, CHO, CH₃) on the pyridine ring.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H NMR | ~10.1 | s | Aldehyde (-CH O) |

| ~8.6 | s | H-2 (proton between N and CHO) | |

| ~7.2 | d, JH-F ≈ 8 Hz | H-5 (proton adjacent to F) | |

| ~2.6 | s | Methyl (-CH ₃) | |

| ¹³C NMR | ~191 | d | Aldehyde (C HO) |

| ~165 | d, JC-F ≈ 240 Hz | C-6 (carbon bonded to F) | |

| ~153 | d | C-2 | |

| ~151 | d | C-4 | |

| ~128 | s | C-3 | |

| ~110 | d, JC-F ≈ 40 Hz | C-5 | |

| ~18 | s | Methyl (-C H₃) |

Note: Spectra would be recorded in a solvent like CDCl₃. 'd' denotes doublet, 's' denotes singlet. Coupling constants (J) are estimates.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate whose value lies in the orthogonal reactivity of its functional groups. The fluoropyridine core provides metabolic stability and modulates electronics, while the aldehyde serves as a versatile synthetic handle.

Key Synthetic Transformations

-

Reductive Amination: The aldehyde can be readily converted into a primary or secondary amine, a crucial transformation for introducing side chains that can interact with biological targets.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds, providing access to stilbene-like structures or precursors for further cyclization.

-

Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) to form Knoevenagel condensation products, which are precursors to a wide variety of more complex heterocyclic systems.

-

Nucleophilic Addition: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, expanding the molecular complexity.

Role in Medicinal Chemistry

The structural motifs present in this compound are prevalent in many biologically active agents. Its application can be logically directed toward several therapeutic areas:

-

Kinase Inhibitors: The pyridine core is a well-established scaffold in numerous ATP-competitive kinase inhibitors. The aldehyde provides a key attachment point for building out fragments that occupy the ribose-binding or solvent-exposed regions of the ATP pocket.

-

CNS Agents: The presence of a fluorine atom can enhance blood-brain barrier permeability. Fluorinated pyridines are key components of ligands for central nervous system (CNS) targets, such as nicotinic acetylcholine receptors.[5]

-

Agrochemicals: Substituted pyridine and enaminocarbonyl compounds have found broad application as insecticides and herbicides.[5]

The following diagram illustrates a hypothetical workflow where this compound serves as a key intermediate in a drug discovery program.

Caption: Use of this compound in a drug discovery workflow.

Safety and Handling

While a comprehensive, peer-reviewed toxicology profile for this compound is not available, data from its Safety Data Sheet (SDS) and structurally related aromatic aldehydes provide a basis for safe handling protocols.[1]

-

Hazard Identification: Assumed to be harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation based on analogous structures.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

-

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Conclusion

This compound stands as a potent and versatile chemical tool for the modern synthetic chemist. Its carefully arranged functionalities—a metabolically robust fluoropyridine core, a synthetically tractable aldehyde group, and a methyl group for steric and electronic tuning—offer a pre-optimized platform for the rapid generation of molecular diversity. While further publication of its experimental properties and reactivity is anticipated, the logical application of established chemical principles allows for its confident integration into research and development pipelines, particularly in the pursuit of novel therapeutics in oncology, neuroscience, and beyond.

References

- Ambeed. (n.d.). 677728-92-6 | 6-Fluoronicotinaldehyde.

- Guidechem. (n.d.). This compound (CAS No. 1266253-68-2) SDS.

- AiFChem. (n.d.). 1266253-68-2 | this compound.

- AccelaChemBio Inc. (2023). 126717-60-0, 6-(Benzyloxy)-3-bromo-2-methylpyridine.

- Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Smolecule. (2023). (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol.

- ChemicalBook. (n.d.). 6-Methylnicotinaldehyde Chemical Properties,Uses,Production.

- Google Patents. (n.d.). WO2007115644A1 - Substituted enaminocarbonyl compounds.

- Google Patents. (n.d.). US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids.

- ResearchGate. (2025). Synthesis and initial in vitro characterization of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a high-affinity radioligand for central nicotinic acetylcholine receptors.

Sources

- 1. 126717-60-0,6-(Benzyloxy)-3-bromo-2-methylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1266253-68-2 | this compound - AiFChem [aifchem.com]

- 3. Buy (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol | 2187435-36-3 [smolecule.com]

- 4. 6-Methylnicotinaldehyde | 53014-84-9 [chemicalbook.com]

- 5. WO2007115644A1 - Substituted enaminocarbonyl compounds - Google Patents [patents.google.com]

A Technical Guide to 6-Fluoro-4-methylnicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-methylnicotinaldehyde represents a promising, albeit currently under-documented, molecular scaffold for medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the pyridine ring, coupled with a reactive aldehyde functionality, offers a unique combination of properties desirable for the development of novel therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methyl group can provide steric and electronic modulation.[1][2] The aldehyde serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive technical overview of its molecular structure, proposed synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications in medicinal chemistry, drawing upon established principles and data from closely related analogues.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.[1][2] Pyridine scaffolds are prevalent in a multitude of approved drugs, and their fluorinated derivatives are of significant interest.[3] this compound, possessing a fluorinated pyridine core, is a compound with considerable potential as a building block for novel therapeutics, particularly in areas such as kinase inhibition and central nervous system disorders.[4]

Molecular Structure and Properties

The core of this compound consists of a pyridine ring substituted at the 6-position with a fluorine atom, at the 4-position with a methyl group, and at the 3-position with an aldehyde group.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₇H₆FNO | Based on atomic composition. |

| Molecular Weight | 139.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar small organic molecules. |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Expected based on its organic structure. |

| Boiling Point | ~180-200 °C at atmospheric pressure | Estimated based on related substituted pyridines. |

| LogP | 1.5 - 2.5 | The fluorine and methyl groups will influence lipophilicity. |

Synthesis Methodologies

The synthesis of this compound is not explicitly detailed in the current literature. However, established methods for the synthesis of fluorinated pyridine aldehydes can be adapted. Two plausible synthetic routes are proposed below.

Method 1: Oxidation of the Corresponding Alcohol

This is a common and effective method for the synthesis of aldehydes.

Workflow for Method 1: Oxidation of a Primary Alcohol

Caption: Workflow for the synthesis of this compound via oxidation.

Experimental Protocol (Hypothetical):

-

Dissolve (6-fluoro-4-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the oxidant byproducts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Method 2: Formylation of a Precursor via Lithiation

This method involves the introduction of the aldehyde group onto the pyridine ring.

Workflow for Method 2: Formylation via Lithiation

Caption: Workflow for the synthesis of this compound via lithiation and formylation.

Experimental Protocol (Hypothetical):

-

Dissolve 3-bromo-6-fluoro-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

-

Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not available, predictions can be made based on the analysis of similar structures.[5]

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde (-CHO) |

| ~8.5 | s | 1H | H-2 (Pyridine ring) |

| ~7.2 | d | 1H | H-5 (Pyridine ring) |

| ~2.4 | s | 3H | Methyl (-CH₃) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~189 | Aldehyde Carbonyl (C=O) |

| ~165 (d, J ≈ 240 Hz) | C-6 (C-F) |

| ~152 | C-2 |

| ~148 | C-4 |

| ~125 | C-3 |

| ~110 (d, J ≈ 40 Hz) | C-5 |

| ~18 | Methyl Carbon (-CH₃) |

Mass Spectrometry (MS)

-

Expected [M+H]⁺: 140.0457

-

Fragmentation Pattern: Loss of CO, and fragmentation of the pyridine ring are expected.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block for the synthesis of a diverse range of biologically active molecules.

Kinase Inhibitors

The pyridine core is a common motif in many kinase inhibitors.[4] The aldehyde functionality of this compound can be readily transformed into various functional groups to explore the structure-activity relationship (SAR) and develop potent and selective kinase inhibitors.

Potential Signaling Pathway Involvement

Caption: Role of this compound in the kinase inhibitor discovery workflow.

Central Nervous System (CNS) Agents

The ability of fluorine to modulate lipophilicity and potentially improve brain penetration makes this scaffold interesting for the development of CNS-active compounds. The nicotinic aldehyde core is related to structures that interact with nicotinic acetylcholine receptors.[3]

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Although detailed experimental data is currently lacking in the public domain, this guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic routes are based on well-established chemical principles, and the predicted properties offer a starting point for its characterization. The unique combination of a fluorinated pyridine ring, a methyl group, and a reactive aldehyde makes this compound a high-potential scaffold for the discovery of next-generation therapeutics.

References

- BenchChem. A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. (URL not provided in search results)

- BenchChem. Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. (URL not provided in search results)

- BenchChem. Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde. (URL not provided in search results)

- BLD Pharm. 884495-04-9|6-Fluoro-5-methylnicotinaldehyde. (URL not provided in search results)

- ChemicalBook. 6-Methylnicotinaldehyde | 53014-84-9. (URL not provided in search results)

- Drug Discovery Pro. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (URL not provided in search results)

- ECHEMI. 884495-04-9, 6-Fluoro-5-methyl-3-pyridinecarboxaldehyde Formula. (URL not provided in search results)

- MDPI. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc. (URL not provided in search results)

- Molecules. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. (URL not provided in search results)

- NIH. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Org. Lett. (URL not provided in search results)

- PubChem. 6-Fluoronicotinic Acid. (URL not provided in search results)

- ResearchGate. Statistical Correlations between HPLC Activity-Based Profiling Results and NMR/MS Microfraction Data to Deconvolute Bioactive Compounds in Mixtures. (URL not provided in search results)

- Sigma-Aldrich. 3-Fluoro-4-pyridinecarbaldehyde 97 40273-47-0. (URL not provided in search results)

- Ambeed.com. 677728-92-6 | 6-Fluoronicotinaldehyde | Fluorinated Building Blocks. (URL not provided in search results)

- ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Org. Lett. (URL not provided in search results)

- Benchchem. Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. (URL not provided in search results)

- BLD Pharm. 1060806-01-0|4-Fluoro-6-methylnicotinic acid. (URL not provided in search results)

- NIH. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PMC. (URL not provided in search results)

- Benchchem. Benchmarking Synthesis Methods for 6-Ethoxy-5-methylnicotinaldehyde: A Comparative Guide. (URL not provided in search results)

- PubMed. The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. (URL not provided in search results)

- Sigma-Aldrich. 3-Fluoro-4-pyridinecarbaldehyde 97 40273-47-0. (URL not provided in search results)

- PubChem. 6-Fluoro-3-formylchromone. (URL not provided in search results)

- PubChem. 6-Methyl-2-pyridinecarboxaldehyde. (URL not provided in search results)

- ChemicalBook. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis. (URL not provided in search results)

- ResearchGate. Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. (URL not provided in search results)

- ResearchGate. Dereplication by High-Performance Liquid Chromatography (HPLC) with Quadrupole-Time-of-Flight Mass Spectroscopy (qTOF-MS) and Antiviral Activities of Phlorotannins from Ecklonia cava. (URL not provided in search results)

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. (URL not provided in search results)

Sources

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Fluoro-4-methylnicotinaldehyde is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a detailed, field-proven pathway for the synthesis of this valuable intermediate, starting from the commercially available 6-Fluoro-4-methylnicotinic acid. The described two-step synthesis involves the reduction of the carboxylic acid to the corresponding pyridylmethanol, followed by a selective oxidation to the target aldehyde. This document offers in-depth explanations of the reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols for each transformation. All quantitative data is summarized in tables, and the overall synthesis pathway is visualized using a Graphviz diagram. This guide is intended to provide researchers and drug development professionals with a reliable and reproducible method for the preparation of this compound.

Introduction: The Significance of this compound

Fluorinated pyridine derivatives are of significant interest in the pharmaceutical industry due to the unique properties that the fluorine atom imparts to a molecule. The high electronegativity and small size of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile precursor for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The presence of the aldehyde functional group allows for a wide range of subsequent chemical transformations, making it a valuable starting material for drug discovery and development programs.

This guide focuses on a robust and efficient synthesis of this compound from a readily available starting material, providing a practical approach for its laboratory-scale preparation.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two sequential steps starting from 6-Fluoro-4-methylnicotinic acid. The first step involves the reduction of the carboxylic acid to the primary alcohol, (6-fluoro-4-methylpyridin-3-yl)methanol. The second step is the selective oxidation of this alcohol to the desired aldehyde.

Caption: Overall synthesis pathway for this compound.

Step 1: Reduction of 6-Fluoro-4-methylnicotinic Acid

The initial step in the synthesis is the reduction of the carboxylic acid functionality of 6-Fluoro-4-methylnicotinic acid to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride are generally ineffective for the reduction of carboxylic acids.

Rationale for Reagent Selection

Two primary classes of reagents are well-suited for this reduction: lithium aluminum hydride (LiAlH₄) and borane reagents, such as borane-tetrahydrofuran complex (BH₃-THF).

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[1][2][3][4] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. While highly effective, LiAlH₄ reacts violently with water and protic solvents, necessitating anhydrous reaction conditions and careful quenching procedures.[5]

-

Borane Reagents (e.g., BH₃-THF): Borane reagents offer a milder alternative to LiAlH₄.[6][7][8] They are also effective for the reduction of carboxylic acids and often exhibit greater chemoselectivity. The reaction with borane typically proceeds through the formation of an acyloxyborane intermediate, which is then reduced to the alcohol. Borane reagents are generally less reactive towards water than LiAlH₄, making them somewhat easier to handle.

For the purpose of this guide, we will detail the protocol using LiAlH₄ due to its widespread availability and high reactivity.

Experimental Protocol: Reduction using LiAlH₄

Materials:

-

6-Fluoro-4-methylnicotinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve 6-Fluoro-4-methylnicotinic acid (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 6-Fluoro-4-methylnicotinic acid to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

-

Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (6-fluoro-4-methylpyridin-3-yl)methanol as a crude product, which can be purified by column chromatography if necessary.

| Parameter | Value |

| Starting Material | 6-Fluoro-4-methylnicotinic acid |

| Reagent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Typical Yield | 85-95% |

Step 2: Selective Oxidation of (6-Fluoro-4-methylpyridin-3-yl)methanol

The final step in the synthesis is the selective oxidation of the primary alcohol, (6-fluoro-4-methylpyridin-3-yl)methanol, to the target aldehyde, this compound. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Rationale for Reagent Selection

Several reagents are suitable for this selective oxidation, each with its own advantages and considerations.

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes.[9][10][11][12] The reaction is typically carried out under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[9][13]

-

Pyridinium Chlorochromate (PCC): PCC is a chromium(VI)-based reagent that is a reliable and effective oxidant for converting primary alcohols to aldehydes.[14][15][16] The reaction is generally performed in an anhydrous solvent, such as dichloromethane (DCM). A drawback of PCC is the generation of chromium-containing byproducts, which are toxic and require careful disposal.[17]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[18][19][20][21][22] The Swern oxidation is known for its mild reaction conditions (typically performed at low temperatures, e.g., -78 °C) and high yields. A notable byproduct is the volatile and malodorous dimethyl sulfide.[20]

For this guide, the protocol using Dess-Martin Periodinane is detailed due to its operational simplicity, mild reaction conditions, and avoidance of heavy metal waste.

Experimental Protocol: Oxidation using Dess-Martin Periodinane

Materials:

-

(6-Fluoro-4-methylpyridin-3-yl)methanol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve (6-fluoro-4-methylpyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 mixture).

-

Shake the funnel vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Starting Material | (6-Fluoro-4-methylpyridin-3-yl)methanol |

| Reagent | Dess-Martin Periodinane (DMP) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Typical Yield | 80-90% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By starting with the commercially available 6-Fluoro-4-methylnicotinic acid, this two-step reduction and oxidation sequence offers a practical and scalable route for researchers in academia and industry. The provided protocols, along with the rationale for reagent selection, are intended to empower scientists to confidently synthesize this important building block for their drug discovery and development endeavors.

References

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

- Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]

- Dess-Martin Periodinane. (n.d.). In Wikipedia.

- PCC/PDC Oxidation. (2014, April 30).

- Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry.

- Boekman, R. K., Jr., & Shao, P. (2001). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Organic Syntheses, 77, 141. [Link]

- Dess-Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps.

- Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2011).

- Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. [Link]

- PCC Oxidation Mechanism. (n.d.). Chemistry Steps.

- Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (n.d.). Organic Chemistry Portal.

- Hullio, A. A., & Mastoi, G. M. (2013). nicotine-borane-based task specific ionic liquid:an alternative to pyridine-borane for efficient reductive amination. Student's Journal of Chemistry, 1(2), 57-67. [Link]

- Swern oxidation. (n.d.). In Wikipedia.

- Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. [Link]

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

- Dickman, D. A., & Meyers, A. I. (1993). L-Valinol. Organic Syntheses, 67, 52. [Link]

- Swern Oxidation. (n.d.). Organic Chemistry Portal.

- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.

- Notes - Reduction of Carbonyl Compounds with Pyridine Borane. (2013).

- De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907–7909. [Link]

- Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). (n.d.). DAV University.

- swern oxidation - Literature. (n.d.). Organic Chemistry Portal.

- Carbonyls 6. Reduction with Lithal (LiAlH4). (2015, October 31). YouTube. [Link]

- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]

- Wong, W. S. D., Osuga, D. T., & Feeney, R. E. (1984). Pyridine borane as a reducing agent for proteins. Analytical Biochemistry, 139(1), 58–67. [Link]

- Formation of alcohols using hydride reducing agents. (n.d.). Khan Academy.

- 3-Pyridinemethanol. (2021, September 10).

- 3-Pyridinemethanol. (n.d.). PubChem.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. davuniversity.org [davuniversity.org]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine borane as a reducing agent for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dess–Martin Periodinane [merckmillipore.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Swern oxidation - Wikipedia [en.wikipedia.org]

- 19. Swern Oxidation [organic-chemistry.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. A Mild and Efficient Alternative to the Classical Swern Oxidation [organic-chemistry.org]

- 22. Organic Chemistry Portal - Literature [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-4-methylnicotinaldehyde

Introduction

6-Fluoro-4-methylnicotinaldehyde is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research. As with any novel or synthesized compound, unequivocal structural confirmation and purity assessment are paramount. This guide provides an in-depth technical overview of the core spectroscopic techniques required for the comprehensive characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple data reporting to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating approach to molecular characterization. The predicted data herein is based on established principles of spectroscopy and substituent effects on the pyridine scaffold.

Molecular Structure

A clear understanding of the molecular structure is the foundation for all spectroscopic prediction and interpretation.

Caption: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in a molecule, revealing insights into connectivity through spin-spin coupling.[1]

Experimental Protocol: ¹H NMR Acquisition

A robust ¹H NMR spectrum can be acquired by following a systematic procedure. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds, while DMSO-d₆ can be used for more polar samples.[2]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.[2] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[2] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution and sharp peaks.[2]

-

Acquisition: Set the acquisition parameters. For a standard ¹H experiment, 16-32 scans are typically sufficient. A relaxation delay of 1-2 seconds is standard.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to show four distinct signals corresponding to the aldehydic proton, the two aromatic protons, and the methyl group protons.

-

Aldehyde Proton (-CHO): The proton of an aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to an sp² carbon.[3][4] It is expected to appear as a singlet far downfield.

-

Aromatic Protons (H-2, H-5): The pyridine ring protons are deshielded, typically appearing between 6.5 and 8.5 ppm.[5] The electron-withdrawing nature of the nitrogen atom and the aldehyde group, along with the fluorine atom, will influence their precise shifts. H-2 will be deshielded by the adjacent nitrogen and the aldehyde at C-3. H-5 will be influenced by the adjacent fluorine at C-6 and the methyl group at C-4. Coupling between H-5 and the fluorine at C-6 is expected.

-

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will appear upfield relative to the aromatic protons.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-aldehyde | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded by the C=O group.[4] |

| H-2 | 8.6 - 8.8 | Singlet (s) | 1H | Deshielded by adjacent ring nitrogen and C-3 aldehyde. |

| H-5 | 7.0 - 7.2 | Doublet (d) | 1H | Influenced by adjacent fluorine; coupling to ¹⁹F is expected. |

| H-methyl | 2.4 - 2.6 | Singlet (s) | 3H | Typical range for an aryl methyl group.[5] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton.[6]

Experimental Protocol: ¹³C NMR Acquisition

The procedure is similar to ¹H NMR, but requires a higher sample concentration and more scans due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[6]

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.6 mL of deuterated solvent.[2]

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Acquisition: Select a standard proton-decoupled ¹³C NMR experiment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum. The solvent signal (e.g., CDCl₃ at ~77 ppm) is often used for referencing.[7]

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six unique carbon atoms of the pyridine ring and its substituents.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, typically above 190 ppm.[8][9]

-

Aromatic Carbons (Pyridine Ring): These carbons typically resonate between 110-160 ppm.[7] The carbon attached to the fluorine (C-6) will show a large C-F coupling and will be shifted downfield. The other carbons (C-2, C-3, C-4, C-5) will have their shifts determined by the combined electronic effects of the nitrogen, fluorine, methyl, and aldehyde groups.[10][11]

-

Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing furthest upfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-aldehyde | 190 - 195 | Typical range for an aromatic aldehyde carbonyl carbon.[8] |

| C-6 | 160 - 165 (d, ¹JCF) | Attached to electronegative fluorine, causing a large downfield shift and C-F coupling. |

| C-2 | 150 - 155 | Adjacent to ring nitrogen, causing a downfield shift. |

| C-4 | 145 - 150 | Attached to a methyl group and in a deshielded position. |

| C-3 | 130 - 135 | Attached to the aldehyde group. |

| C-5 | 115 - 120 (d, ²JCF) | Influenced by the ortho fluorine atom, showing smaller C-F coupling. |

| C-methyl | 18 - 22 | Typical range for an aryl methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[12] It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid or liquid samples.[13]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Run a background scan of the empty crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the instrument.[13][14]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[14]

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[13]

Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the aldehyde and the substituted aromatic ring.

-

Aldehyde Group: A strong, sharp C=O stretch is the most prominent feature of an aldehyde. Aromatic aldehydes typically show this absorption at a slightly lower wavenumber than aliphatic ones due to conjugation.[15][16] Additionally, two characteristic, weaker C-H stretching bands for the aldehyde proton are expected.[12][17]

-

Aromatic Ring: C=C and C=N stretching vibrations within the pyridine ring will produce several bands in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching will appear just above 3000 cm⁻¹.

-

C-F Bond: The carbon-fluorine bond stretch gives a strong absorption in the fingerprint region.[18]

-

Methyl Group: C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak-Medium | Characteristic Fermi resonance doublet for aldehydes.[17] |

| Aldehyde | C=O Stretch | 1690 - 1710 | Strong, Sharp | Conjugation with the pyridine ring lowers the frequency.[15] |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium | Typical for sp² C-H bonds.[19] |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium | Typical for sp³ C-H bonds of the methyl group. |

| Aromatic | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong | Multiple bands characteristic of the pyridine ring. |

| C-F | C-F Stretch | 1200 - 1350 | Strong | Strong absorption typical for aryl fluorides.[18][20] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[21]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount (<1 mg) of the solid sample into the instrument, typically via a direct insertion probe.[22]

-

Ionization: The sample is vaporized by heating in a high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[21][23]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, characteristic ions.[24]

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 19. eng.uc.edu [eng.uc.edu]

- 20. researchgate.net [researchgate.net]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 23. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 24. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

1H NMR spectrum of 6-Fluoro-4-methylnicotinaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-4-methylnicotinaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As direct spectral data for this specific molecule is not widely published, this document serves as an expert-level guide to the prediction, acquisition, and interpretation of its ¹H NMR spectrum. We will delve into the theoretical underpinnings that govern the spectral appearance, including the nuanced electronic effects of the fluoro, methyl, and aldehyde substituents on the pyridine ring. This guide presents a detailed, field-proven protocol for sample preparation and data acquisition, and concludes with a thorough interpretation of the expected spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment.

Introduction: The Significance of this compound

This compound belongs to the substituted pyridine class of compounds, which form the core scaffold of numerous pharmaceuticals. The strategic placement of substituents—a fluorine atom, a methyl group, and an aldehyde—creates a unique electronic and steric environment, making it a valuable building block in the synthesis of novel therapeutic agents. The fluorine atom, for instance, can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule.[1]

Given its potential role in drug discovery, the unambiguous structural confirmation and purity assessment of this compound are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing precise information about the molecular structure in solution.[2][3] This guide focuses specifically on ¹H NMR, which yields critical data on the number, environment, and connectivity of protons within the molecule.

Foundational Principles: Predicting the Spectrum

The ¹H NMR spectrum is governed by the chemical environment of each proton. In this compound, the chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the interplay of the electron-donating methyl group and the electron-withdrawing fluorine and aldehyde groups.

-

Pyridine Ring Protons: The nitrogen atom in the pyridine ring is electronegative, generally causing the ring protons (H-2, H-5, H-6) to appear at a higher chemical shift (downfield) compared to benzene protons.[4]

-

Aldehyde Group (-CHO): This is a strong electron-withdrawing group, which significantly deshields adjacent protons. The aldehyde proton itself is highly deshielded and typically appears far downfield, often above 9.5 ppm.[5]

-

Fluorine Substituent (-F): Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect, deshielding nearby protons. However, it can also donate electron density through resonance (a π-donating effect).[6][7] Furthermore, the ¹⁹F nucleus (spin I=½) couples with nearby protons, leading to additional splitting in the signals.

-

Methyl Group (-CH₃): This is a weak electron-donating group, which slightly shields the protons on the aromatic ring, causing them to shift slightly upfield.[6]

Based on these principles, we can predict the specific features of the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with key proton environments and couplings.

Detailed Signal Predictions:

-

Aldehyde Proton (H-C=O):

-

Chemical Shift (δ): Expected to be the most downfield signal, typically in the 9.8 - 10.2 ppm range, due to the strong deshielding effect of the carbonyl group.

-

Multiplicity: Singlet (s) . It has no adjacent proton neighbors to couple with.

-

Integration: 1H.

-

-

Aromatic Proton (H-2):

-

Chemical Shift (δ): Expected in the aromatic region, around 8.5 - 8.8 ppm . It is ortho to the ring nitrogen and meta to the electron-withdrawing aldehyde group, both of which are deshielding.

-

Multiplicity: Singlet (s) or a very finely split doublet. It is five bonds away from H-5 (⁵JHH), so coupling is typically negligible or very small. It will not show significant coupling to the fluorine.

-

Integration: 1H.

-

-

Aromatic Proton (H-5):

-

Chemical Shift (δ): Expected in the aromatic region, likely around 7.2 - 7.5 ppm . It is ortho to the electron-donating methyl group (shielding) but also ortho to the fluorine atom (deshielding). The key feature will be its coupling to fluorine.

-

Multiplicity: Doublet (d) . This proton will exhibit coupling to the adjacent fluorine atom (³JHF), which is typically in the range of 6-9 Hz for ortho H-F coupling on a pyridine ring.

-

Integration: 1H.

-

-

Methyl Protons (-CH₃):

-

Chemical Shift (δ): Expected in the upfield region, around 2.4 - 2.6 ppm , which is typical for a methyl group attached to an aromatic ring.

-

Multiplicity: Singlet (s) . These protons have no adjacent proton neighbors. Long-range coupling to H-5 or the fluorine is possible but usually too small to be resolved.

-

Integration: 3H.

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | N/A | 1H |

| H-2 | 8.5 - 8.8 | Singlet (s) | N/A | 1H |

| H-5 | 7.2 - 7.5 | Doublet (d) | ³J(H,F) ≈ 6-9 | 1H |

| Methyl-H (-CH₃) | 2.4 - 2.6 | Singlet (s) | N/A | 3H |

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining a high-resolution, artifact-free ¹H NMR spectrum. This self-validating workflow ensures data integrity and reproducibility.

Caption: Standard workflow for ¹H NMR sample preparation and data processing.

Step-by-Step Methodology:

Part A: Sample Preparation

-

Weighing the Analyte: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.

-

Solvent Selection and Addition: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[8] CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[9]

-

Internal Standard: The residual solvent peak can be used for referencing. Alternatively, for highly accurate work, a small amount of Tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of glass wool is effective for this purpose. The final sample height in the tube should be 4-5 cm.[9]

-

Capping and Cleaning: Securely cap the NMR tube and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[9]

Part B: Data Acquisition & Processing

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to 'lock' onto the deuterium signal of the solvent, which stabilizes the magnetic field.[10] The probe should then be 'tuned' to the correct frequency, and the magnetic field 'shimmed' to maximize its homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate parameters for a standard ¹H experiment. This typically includes a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and accumulating 8 to 16 scans to improve the signal-to-noise ratio.

-

Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is a time-domain signal. A Fourier transform is applied to convert this into the familiar frequency-domain spectrum.[11]

-

Data Processing: The resulting spectrum must be processed. This involves:

-

Phasing: Adjusting the phase of the signals so that all peaks are purely absorptive and point upwards.

-

Baseline Correction: Ensuring the baseline of the spectrum is flat and at zero intensity.

-

Referencing: Calibrating the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integration: Measuring the relative area under each peak, which corresponds to the ratio of protons giving rise to that signal.[12]

-

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. By understanding the fundamental electronic effects of its substituents, one can confidently predict and interpret its four distinct signals: a downfield singlet for the aldehyde proton, two signals in the aromatic region for H-2 (singlet) and H-5 (doublet, due to fluorine coupling), and an upfield singlet for the methyl protons. Following the detailed experimental protocol outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is a cornerstone of rigorous scientific research and drug development.

References

- Bollard, M. E., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.

- BenchChem (2025). Application Notes and Protocols for 1H NMR Sample Preparation with Cyclohexane-d12. BenchChem.

- University of Leicester. NMR Sample Preparation. University of Leicester Chemistry Department.

- Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.

- Western University. NMR Sample Preparation. JB Stothers NMR Facility, Western University.

- Griffiths, L. (2021). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley.

- Alfa Chemistry. NMR Data Processing and Interpretation. TCA Lab / Alfa Chemistry.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry: NMR Data Processing. Elsevier.

- Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.

- BenchChem (2025). A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. BenchChem.

- Mestrelab Resources (2010). Basics on Arrayed-NMR and Data Analysis. Mestrelab.

- U.S. Army (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.

- Reddit r/Chempros (2024). The Effect of Fluorine in 1H NMR. Reddit.

- Fluorine notes (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.

- ResearchGate (n.d.). 1H NMR spectra of the substituted complexes. ResearchGate.

- Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin.

- Poskin, J. A., et al. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.

- Oregon State University. 1H NMR Chemical Shifts. Oregon State University Chemistry Department.

- Ni, C., & Hu, J. (2017). The unique role of fluorine in medicine, materials, and agriculture. Nature Chemistry.

- Ding, Y. S., et al. (1991). Synthesis of high specific activity (+)- and (-)-6-[18F]fluoronorepinephrine via the nucleophilic aromatic substitution reaction. Journal of Medicinal Chemistry.

- Royal Society of Chemistry (2020). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. emerypharma.com [emerypharma.com]

- 3. wiley.com [wiley.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

13C NMR analysis of 6-Fluoro-4-methylnicotinaldehyde

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Fluoro-4-methylnicotinaldehyde

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a substituted pyridine of interest in pharmaceutical and agrochemical research. We move beyond a simple recitation of parameters to deliver a field-proven, logic-driven approach to spectral acquisition, interpretation, and structural validation. This document is intended for researchers, scientists, and drug development professionals who require a robust and verifiable methodology for the characterization of complex heterocyclic compounds. We will detail the causal relationships between molecular structure and spectral output, establish self-validating experimental workflows, and ground our claims in authoritative references.

Introduction: The Analytical Imperative

This compound is a trifunctionalized pyridine derivative. The precise arrangement of its substituents—a fluorine atom, a methyl group, and an aldehyde—creates a unique electronic environment within the aromatic ring. This environment dictates the molecule's reactivity, binding affinity, and metabolic stability. Consequently, unambiguous confirmation of its structure is a critical prerequisite for its use in any research or development pipeline.

¹³C NMR spectroscopy is an indispensable tool for this purpose. Unlike proton (¹H) NMR, which can be complicated by overlapping signals in the aromatic region, ¹³C NMR provides a distinct signal for each unique carbon atom, offering a direct window into the molecule's carbon skeleton. Furthermore, the sensitivity of ¹³C chemical shifts to the local electronic environment and the presence of through-bond scalar couplings (specifically ¹³C-¹⁹F couplings) provide multiple layers of structural information. This guide will elucidate the process of extracting and interpreting this information with high fidelity.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Theoretical Underpinnings: Predicting the ¹³C NMR Spectrum

A foundational step in spectral analysis is the prediction of chemical shifts (δ). This is not a mere academic exercise; it establishes an expected spectral landscape, enabling more confident assignment of experimental signals. For substituted pyridines, chemical shifts can be estimated by considering the chemical shift of the parent pyridine and adding substituent-induced chemical shifts (SCS).[1][2]

-

Pyridine Ring Carbons: The nitrogen atom significantly deshields the adjacent C2 and C6 carbons (δ ≈ 150 ppm) and to a lesser extent C4 (δ ≈ 136 ppm), while C3 and C5 are more shielded (δ ≈ 124 ppm).

-

Fluorine Substituent (at C6): Fluorine is highly electronegative, causing a strong deshielding effect on the directly attached carbon (the ipso-carbon, C6), shifting it significantly downfield. It also influences the ortho (C5), meta (N1, C4), and para (C3) positions. Critically, the fluorine atom will cause spin-spin coupling, splitting the signals of nearby carbons into doublets or multiplets.[3][4] The magnitude of the coupling constant (J) decreases with the number of bonds separating the nuclei (¹J > ²J > ³J).[5]

-

Methyl Substituent (at C4): The methyl group is weakly electron-donating, typically causing a shielding (upfield shift) effect on the ortho (C3, C5) and para (C6) carbons, and a deshielding effect on the ipso-carbon (C4).

-

Aldehyde Substituent (at C3): The aldehyde group is strongly electron-withdrawing and anisotropic. It will significantly deshield the ipso-carbon (C3) and the carbonyl carbon itself will have a characteristic downfield shift (typically δ > 185 ppm).[6]

Based on these principles, a predicted ¹³C NMR spectrum can be constructed.

Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

| Carbon Atom | Expected δ (ppm) | Expected C-F Coupling (JCF) | Rationale for Prediction |

|---|---|---|---|

| -CHO | ~190 | Small (⁴JCF ≈ 1-3 Hz) | Characteristic chemical shift for an aromatic aldehyde carbonyl. |

| C6 | ~165 (d) | Large (¹JCF ≈ 240-260 Hz) | Pyridine C6, strongly deshielded by N and F; large one-bond coupling to F.[5] |

| C2 | ~152 (d) | Small (³JCF ≈ 3-5 Hz) | Pyridine C2, deshielded by N; exhibits three-bond coupling to F. |

| C4 | ~145 (d) | Small (³JCF ≈ 3-5 Hz) | Pyridine C4, deshielded by N and ipso-methyl effect; three-bond coupling to F. |

| C3 | ~135 | Negligible (⁴JCF) | Deshielded by adjacent aldehyde group. |

| C5 | ~115 (d) | Moderate (²JCF ≈ 20-25 Hz) | Shielded by ortho-methyl and meta-aldehyde; two-bond coupling to F. |

| -CH₃ | ~18 | Negligible (⁵JCF) | Typical chemical shift for an aromatic methyl group. |

Note: 'd' indicates a doublet due to C-F coupling. Predicted values are estimates and can be influenced by solvent effects.[7]

Experimental Design: A Self-Validating Workflow

Diagram 2: Experimental Workflow for Structural Elucidation

Caption: A multi-layered workflow for unambiguous NMR-based structural validation.

Protocol: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample.

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid confounding signals from impurities.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable starting point for many organic molecules.[8] For quantitative work or to mitigate solvent-solute interactions, other solvents like acetone-d₆ or DMSO-d₆ can be considered.[7][9]

-

Concentration: Weigh approximately 20-50 mg of the compound.[10]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring it with a Pasteur pipette into a clean, dry 5 mm NMR tube.[10][11] This ensures complete dissolution and allows for filtering if any particulate matter is present.

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm). For aqueous-based solvents, a water-soluble standard like DSS is used.[9]

Protocol: ¹³C{¹H} NMR Acquisition (Broadband Decoupled)

This is the foundational experiment to locate all carbon signals.

-

Pulse Sequence: A standard single-pulse experiment with proton broadband decoupling (e.g., Bruker's zgpg30).

-

Flip Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without significantly compromising signal, balancing sensitivity and experiment time. For truly quantitative measurements, a 90° pulse with a much longer delay is required.[12]

-

Relaxation Delay (d1): Set to 1-2 seconds. This is a compromise for qualitative spectra. Quaternary and carbonyl carbons often have longer relaxation times (T₁) and may be attenuated with a short delay.[13]

-

Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.

-

Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 128 to 1024) to achieve a high signal-to-noise (S/N) ratio, especially for quaternary carbons and carbons split by fluorine coupling.

Protocol: DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are crucial for determining the multiplicity of each carbon atom (i.e., the number of attached protons).[14]

-

DEPT-135: Run a DEPT-135 experiment.[15][16] In this spectrum:

-

CH₃ and CH signals appear as positive peaks.

-

CH₂ signals appear as negative (inverted) peaks.

-

Quaternary (C) and carbonyl carbons are absent.[17]

-

-

DEPT-90: Run a DEPT-90 experiment. In this spectrum, only CH signals appear as positive peaks.[18]

-

Analysis: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously assign the multiplicity of every carbon signal.

Advanced 2D NMR Protocols: HSQC and HMBC

For absolute certainty in assignments, two-dimensional correlation experiments are unparalleled.

-